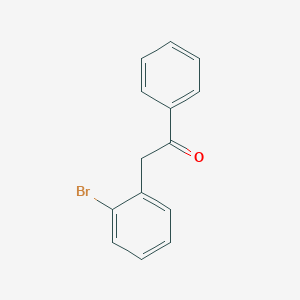

2-(2-Bromophenyl)acetophenone

Overview

Description

2-(2-Bromophenyl)acetophenone (2-BPA) is an aromatic ketone that is used in a variety of scientific research applications. It is a colorless, crystalline compound that is soluble in organic solvents and is commonly used in organic synthesis. 2-BPA is a versatile compound, with a wide range of uses in organic synthesis, such as the preparation of a variety of heterocyclic compounds, as well as in analytical and pharmaceutical research.

Scientific Research Applications

Electrocarboxylation of Acetophenone : A study explored the electrocarboxylation of acetophenone to produce 2-hydroxy-2-phenylpropionic acid, showcasing the potential application of acetophenone derivatives in organic synthesis processes (Zhang et al., 2008).

Affinity Reagent for Human Aldehyde Dehydrogenase : Bromoacetophenone has been identified as an affinity reagent for human aldehyde dehydrogenase, demonstrating its relevance in biochemical research and enzyme activity studies (Abriola, MacKerell, & Pietruszko, 1990).

Lewis Acid-Catalysed Reactions : The use of bromoacetophenone derivatives in Lewis acid-catalysed reactions, leading to the production of various organic compounds, is another significant application (Choi et al., 2007).

Green Synthesis in Organic Chemistry : An eco-friendly synthesis method for substituted 2-phenyl quinoxaline using acetophenone demonstrates the potential for environmentally sustainable approaches in chemical synthesis (Jadhav et al., 2017).

Anticonvulsant Activity : Research into the synthesis of 3-aminopyrroles from acetophenone derivatives reveals potential anticonvulsant activities, indicating the relevance of these compounds in pharmacology (Unverferth et al., 1998).

Bromination in Organic Synthesis : The study of the bromination of acetophenone and its derivatives helps in understanding the chemical behavior and synthesis routes of brominated organic compounds (Gol'dfarb, Novikova, & Belen’kii, 1971).

Anticholinesterase and Antioxidant Activities : The transformation of 2-(2-Bromophenyl)acetophenone into various derivatives has been evaluated for their anticholinesterase and antioxidant effects, highlighting its potential in medicinal chemistry (Mphahlele, Gildenhuys, & Zamisa, 2021).

Study of β-Ketosulfonium Salts : Research into the reactions of β-ketosulfonium salts with sulfenamide derivatives provides insights into the chemical properties and potential applications of acetophenone derivatives in organic synthesis (Mukaiyama, Hosoi, Inokuma, & Kumamoto, 1971).

Safety and Hazards

Future Directions

While the future directions of 2-(2-Bromophenyl)acetophenone are not explicitly mentioned in the search results, acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions for this compound in similar applications.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

2-(2-Bromophenyl)acetophenone undergoes enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . It also reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones . These reactions suggest that the compound interacts with its targets through covalent bonding, leading to the formation of new chemical entities.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it helps synthesize . For instance, it’s used in the synthesis of 3-methyleneisoindolin-1-ones , which could have various effects at the molecular and cellular levels depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions with other compounds can be affected by factors such as temperature, pH, and the presence of catalysts .

Biochemical Analysis

Cellular Effects

Therefore, it is not possible to provide a detailed account of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated acetophenones are known to participate in free radical reactions, which could potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that brominated acetophenones can undergo various reactions under different conditions .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-(2-Bromophenyl)acetophenone in animal models .

Properties

IUPAC Name |

2-(2-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKUTYSDSVMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384326 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16897-97-5 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)